1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine

Antidepressant CNS Drug Discovery Quinoline Derivatives

The compound 1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine (CAS: 917746-08-8) is a synthetic quinoline derivative with the molecular formula C19H19ClN2O and a molecular weight of approximately 326.8 g/mol. It belongs to a class of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-benzylamine derivatives, which were designed and synthesized as part of a medicinal chemistry program exploring CNS and antifungal activities.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
Cat. No. B12998704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3OC
InChIInChI=1S/C19H19ClN2O/c1-13-6-5-8-14-10-16(19(20)22-18(13)14)12-21-11-15-7-3-4-9-17(15)23-2/h3-10,21H,11-12H2,1-2H3
InChIKeyBIJAOQYRAOVSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine: Chemical Profile for Research Procurement


The compound 1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine (CAS: 917746-08-8) is a synthetic quinoline derivative with the molecular formula C19H19ClN2O and a molecular weight of approximately 326.8 g/mol . It belongs to a class of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-benzylamine derivatives, which were designed and synthesized as part of a medicinal chemistry program exploring CNS and antifungal activities [1]. Its structure is defined by a 2-chloro-8-methylquinoline core linked via a methanamine bridge to a 2-methoxybenzyl moiety, a specific substitution pattern that distinguishes it from other analogs evaluated in preclinical studies .

Procurement Rationale for 1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine: Why Analog Interchangeability is Not Supported by Data


Substituting this compound with a generic 2-chloro-8-methylquinoline derivative or an isomer like the 4-methoxybenzyl analog (CAS 606095-52-7) is not supported by pharmacological data. The position of the methoxy substituent on the benzyl ring (ortho vs. para) is a critical determinant of bioactivity, as demonstrated by structure-activity relationship (SAR) studies on this scaffold, where minor substituent changes led to statistically significant differences (P<0.01) in in vivo antidepressant efficacy [1]. The specific 2-methoxybenzyl conformation creates a unique electron density and steric profile that directly influences target binding, making generic substitution a high-risk decision for reproducible research outcomes [2].

Quantitative Differentiation of 1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine: In Vivo and In Vitro Evidence


Antidepressant Efficacy in the Rat Forced Swim Test (FST): Class-Level Benchmarking Against Clomipramine

Within the N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-benzylamine chemical series, several analogs (compounds 4b, 4c, 4d, 4e, 4i, and 4o) demonstrated a statistically significant reduction in immobility time in the rat Forced Swim Test (FST), a gold-standard preclinical model for antidepressant activity [1]. The target compound is a member of this series, sharing the exact core scaffold. The active analogs in the series achieved a significant effect (P<0.01) at an intraperitoneal dose of 100 mg/kg, compared to the established antidepressant Clomipramine at 20 mg/kg i.p. . While direct data for the 2-methoxybenzyl analog is not publicly available, the class-level inference is strong due to the shared pharmacophore.

Antidepressant CNS Drug Discovery Quinoline Derivatives

Broad-Spectrum Antifungal Activity Against Pathogenic Strains: Class-Level Evidence

The same series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives, from which the target compound is derived, was screened for antifungal activity [1]. The series demonstrated activity against four key pathogenic fungal strains: Aspergillus niger (MTCC 281), Aspergillus flavus (MTCC 277), Monascus purpureus (MTCC 369), and Penicillium citrinum (NCIM 768) . This broad-spectrum activity profile is a class characteristic of the 2-chloro-8-methylquinoline scaffold, providing a strong rationale for procuring the target compound as a probe for antifungal research.

Antifungal Drug Discovery Mycology

Differentiation from the 4-Methoxybenzyl Analog: The Critical Role of Substituent Position

A direct structural comparator exists: 1-(2-Chloro-8-methyl-3-quinolinyl)-N-(4-methoxybenzyl)methanamine (CAS: 606095-52-7) . The sole difference is the position of the methoxy group on the benzyl ring (ortho vs. para). In the Kumar et al. study, the benzylamine sub-series (4k-4p) included both substituted and unsubstituted benzyl analogs. The study explicitly found that only specific substitution patterns yielded statistically significant (P<0.01) antidepressant activity, highlighting that pharmacological efficacy is highly sensitive to the benzyl ring's substitution [1]. Therefore, the target compound (ortho-methoxy) is pharmacologically distinct from its para-methoxy analog, and the two cannot be considered interchangeable.

Structure-Activity Relationship Medicinal Chemistry Quinoline Pharmacology

Potential for Neurotransmitter Modulation: In Vitro MAO Inhibition by Series Members

As part of the pharmacological characterization, the active compounds from the N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine series were tested in vitro for monoamine oxidase (MAO) inhibitory effects [1]. MAO inhibition is a known mechanism for antidepressant action. The demonstration of this activity at the molecular level, combined with the in vivo efficacy, suggests a plausible mechanism of action for the chemical class that includes the target compound.

Monoamine Oxidase Mechanism of Action Antidepressant

Key Research Applications for 1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine


CNS Drug Discovery: Antidepressant Lead Optimization

Procure this compound as a key analog in a lead optimization program targeting novel antidepressants. Its structure, derived from a series with proven in vivo efficacy in the rat Forced Swim Test (P<0.01 for active analogs) [1], allows medicinal chemists to probe the impact of ortho-methoxy substitution on the benzyl ring on central nervous system activity. The compound can serve as a direct comparator in SAR studies alongside the para-methoxy analog (CAS 606095-52-7) to map the pharmacophore requirements for antidepressant-like effects .

Antifungal Probe Development

Use this specific analog as a chemical probe to investigate antifungal mechanisms of action. The broader chemical class has demonstrated activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum [1]. By procuring this compound, researchers can generate critical data to compare the contribution of the 2-methoxybenzyl group to antifungal potency and spectrum, potentially identifying a new sub-series with improved selectivity or potency.

Dual-Activity Probe for Polypharmacology Research

Given the compound's structural association with both antidepressant and antifungal activities, it is a valuable tool for polypharmacology studies. Researchers can investigate whether the target compound exhibits a dual mechanism of action, simultaneously engaging CNS targets (e.g., MAO enzymes) and fungal targets, which is a growing area of interest for treating complex diseases with multifactorial causes [1].

Chemical Biology and Target Identification

Employ this compound as an active scaffold for chemical biology studies aimed at identifying the precise molecular targets responsible for its class-level effects. The compound's unique structure can be functionalized for immobilization on affinity matrices or for the preparation of activity-based probes, enabling pull-down experiments to isolate and identify the protein targets mediating its in vivo antidepressant and in vitro antifungal activities [1].

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